REACTION_CXSMILES
|
[N:1]1[C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Br:14]Br.[OH-].[Na+]>CCOCC>[Br:14][C:3]1[CH:2]=[N:1][C:9]2[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1 |f:1.2.3.4,6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCCC12
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred an additional 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed well with additional ether
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted from the aqueous layer
|
Type
|
WASH
|
Details
|
The ether layer was washed with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate as the eluant
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2CCCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |